O-phospho-D-serine

描述

属性

IUPAC Name |

(2R)-2-amino-3-phosphonooxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQFBWGGLXLEPQ-UWTATZPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331436 |

Source

|

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-63-0 |

Source

|

| Record name | Phosphoserine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOSERINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415ENH7NZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-phospho-D-serine synthesis pathway in mammals

An In-Depth Technical Guide to the Mammalian D-Serine Synthesis Pathway: From Glycolysis to Neuromodulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-serine, once considered an anomaly in mammalian biology, is now recognized as a critical neuromodulator, acting as the primary co-agonist for the synaptic N-methyl-D-aspartate receptor (NMDAR).[1][2] Its availability in the synapse is a rate-limiting factor for NMDAR-dependent processes, including synaptic plasticity, learning, and memory.[3][4] Dysregulation of D-serine levels is implicated in a spectrum of CNS disorders, from schizophrenia to neurodegenerative diseases.[3][5][6] This guide provides a comprehensive technical overview of the mammalian D-serine synthesis pathway, beginning with the de novo synthesis of its precursor, L-serine, from glycolysis, and culminating in the direct enzymatic conversion to D-serine. We will dissect the key enzymes, their regulation, cellular localization, and the field-proven methodologies essential for their study. This document moves beyond a simple recitation of steps to explain the causal logic behind experimental designs, offering a self-validating framework for researchers in neuroscience and drug development.

Part 1: The Central Role of D-Serine in Mammalian Neurophysiology

The long-held doctrine that mammals exclusively utilize L-amino acids was overturned by the discovery of high concentrations of D-serine in the brain.[7][8] Unlike glycine, which can also act as an NMDAR co-agonist, D-serine often shows higher potency and is considered the principal endogenous ligand at the "glycine site" of synaptic NMDARs.[5][8]

-

Physiological Significance : The binding of D-serine to the GluN1 subunit of the NMDAR is a prerequisite for channel opening upon glutamate binding to the GluN2 subunit.[3] This tripartite signaling is fundamental to long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3] Genetic deletion of the primary D-serine synthesizing enzyme leads to impaired LTP and deficits in learning, confirming its essential role.[4]

-

Pathological Implications : The D-serine pathway is a critical nexus in neuropathology.

-

Hypofunction (Schizophrenia) : Reduced levels of D-serine and the enzyme serine racemase have been reported in individuals with schizophrenia, contributing to the NMDAR hypofunction theory of the disease.[3][6]

-

Hyperfunction (Excitotoxicity) : Conversely, excessive D-serine can lead to NMDAR overactivation, resulting in excitotoxic neuronal death, a common mechanism in traumatic brain injury, stroke, and neurodegenerative conditions like Alzheimer's disease.[3][9]

-

Part 2: The Core Reaction: Serine Racemase-Mediated Conversion of L-Serine to D-Serine

The direct synthesis of D-serine in mammals is catalyzed by a single, pivotal enzyme: Serine Racemase (SR).[7][8] This discovery was a landmark, identifying the first eukaryotic amino acid racemase and solving the puzzle of D-serine's origin in the brain.[7]

Serine Racemase (SR)

SR is a cytosolic, pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine to D-serine.[10]

-

Mechanism and Cofactors : As a PLP-dependent enzyme, SR utilizes the cofactor to stabilize the carbanion intermediate formed after the abstraction of the α-proton from serine, allowing for reprotonation from the opposite face to yield the D-enantiomer. The reaction is reversible.[10] The activity of SR is critically dependent on several cofactors, including magnesium (Mg²⁺) and ATP.[10][11]

-

Cellular Localization : The site of D-serine synthesis has been a subject of intense research. While early studies pointed to astrocytes as the primary source (the "gliotransmission" hypothesis), a preponderance of recent evidence, using highly specific antibodies and conditional knockout mice, has conclusively demonstrated that SR is expressed predominantly in neurons.[2][4][12] D-serine is therefore synthesized and stored primarily in neurons, challenging earlier models.[12]

-

Regulation : SR activity is tightly regulated. NMDAR stimulation can trigger the translocation of SR from the cytosol to the membrane, a process that appears to inactivate D-serine synthesis, suggesting a sophisticated feedback mechanism.[10]

Caption: The reversible conversion of L-serine to D-serine by Serine Racemase.

Part 3: The Substrate Supply Chain: De Novo L-Serine Synthesis

The substrate for SR, L-serine, is a non-essential amino acid, but its local synthesis within the CNS is critical as it is poorly transported across the blood-brain barrier.[13] The primary route for its de novo synthesis is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate.[14][15]

This pathway involves a crucial interplay between astrocytes and neurons, termed the "Serine Shuttle Hypothesis". Astrocytes exclusively express the first enzyme of the pathway, 3-phosphoglycerate dehydrogenase (PHGDH), and are the primary sites of L-serine synthesis.[4] This astrocytically-derived L-serine is then "shuttled" to neurons to fuel the synthesis of D-serine.[4]

Caption: The "Serine Shuttle" model for D-serine synthesis in the CNS.

Key Enzymes of the L-Serine Pathway

-

D-3-Phosphoglycerate Dehydrogenase (PHGDH) : This is the committed and rate-limiting step of the pathway.[14][15] PHGDH catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. Its expression is often amplified in cancers, making it a target for drug development.[16][17]

-

Phosphoserine Aminotransferase (PSAT1) : This enzyme transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding O-phospho-L-serine and α-ketoglutarate.[15]

-

Phosphoserine Phosphatase (PSPH) : PSPH catalyzes the final, irreversible step: the dephosphorylation of O-phospho-L-serine to produce L-serine.[18][19][20][21] This magnesium-dependent hydrolase is essential for providing the direct precursor for SR.[20]

Part 4: The Ambiguous Role of O-Phospho-D-Serine

The direct topic of this guide, O-phospho-D-serine, does not appear to be a major intermediate in a primary synthesis pathway. It is a phosphorylated form of D-serine that can be acted upon by Phosphoserine Phosphatase (PSPH), which shows activity towards both O-phospho-L-serine and O-phospho-D-serine.[19][22]

Early work before the definitive characterization of serine racemase suggested that the conversion of the L- to the D-enantiomer might occur during or immediately following the hydrolysis of O-phospho-L-serine by PSPH.[18] However, the vast majority of subsequent research has established the conversion of free L-serine to D-serine via serine racemase as the canonical and physiologically dominant pathway in mammals.[7][8][23] O-phospho-D-serine remains a substrate for PSPH, but its endogenous synthesis and physiological relevance as a precursor to D-serine are not well-supported compared to the SR-mediated pathway.

Part 5: Methodologies for Pathway Interrogation

A robust understanding of the D-serine pathway requires precise and validated methodologies. The choice of assay depends on the specific question, whether it concerns enzymatic activity, metabolic flux, or in vivo concentration.

Enzyme Activity Assays

Protocol 1: Serine Racemase (SR) Activity Assay in Cell Homogenates

This protocol is designed to measure the conversion of L-serine to D-serine in a cellular extract. The rationale is to provide the enzyme with its substrate and cofactors and then quantify the product formed over time.

-

1. Preparation of Homogenate:

-

a. Harvest cells (e.g., transfected HEK293 cells expressing SR or primary brain tissue) and wash with ice-cold PBS.

-

b. Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 µM PLP, 0.2 mM PMSF). Causality: PLP is included to ensure the cofactor is not limiting; PMSF is a protease inhibitor to prevent SR degradation.

-

c. Disrupt cells via sonication on ice.

-

d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic extract).

-

e. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

2. Racemase Reaction:

-

a. In a microcentrifuge tube, combine the cell extract (e.g., 50-100 µg of protein), 10 µM PLP, 1 mM ATP, and 5 mM MgCl₂.

-

b. Initiate the reaction by adding L-serine to a final concentration of 10-20 mM. Causality: This substrate concentration is around the reported Km of the enzyme, ensuring robust activity measurement.[24]

-

c. For a negative control, use a boiled enzyme extract or omit the L-serine substrate.

-

d. Incubate at 37°C for 2 hours.

-

-

3. Reaction Termination and Sample Preparation:

-

a. Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% to precipitate proteins.[24]

-

b. Centrifuge to pellet the precipitated protein.

-

c. Transfer the supernatant to a new tube. To remove the TCA which can interfere with downstream analysis, perform a liquid-liquid extraction with water-saturated diethyl ether.

-

-

4. Quantification of D-Serine:

-

a. The most reliable method is chiral HPLC with fluorescence detection after derivatization or LC-MS/MS.[25] These methods provide the necessary specificity to distinguish D-serine from the abundant L-serine substrate.

-

b. Alternatively, a coupled chemiluminescent assay can be used. This involves using D-amino acid oxidase (DAAO) to specifically degrade the newly formed D-serine, producing H₂O₂. The H₂O₂ is then measured using a peroxidase/luminol system.[24] Self-Validation: The specificity of this assay relies entirely on the purity and specificity of the DAAO enzyme.

-

Protocol 2: Phosphoserine Phosphatase (PSPH) Activity Assay

This protocol measures the dephosphorylation of O-phospho-L-serine (OPS) by quantifying the release of inorganic phosphate (Pi).

-

1. Reaction Setup:

-

a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂). Causality: Magnesium is an essential cofactor for PSPH activity.[20]

-

b. In a 96-well plate, add the enzyme source (purified PSPH or cell lysate).

-

c. Initiate the reaction by adding O-phospho-L-serine to a final concentration of 1-5 mM.

-

d. Incubate at 37°C for 15-30 minutes.

-

-

2. Phosphate Detection (Malachite Green Assay):

-

a. Terminate the reaction by adding the acidic Malachite Green reagent. This reagent forms a colored complex with free inorganic phosphate.

-

b. Incubate at room temperature for 10-15 minutes for color development.

-

c. Read the absorbance at ~620 nm.

-

d. Quantify the amount of phosphate released using a standard curve prepared with known concentrations of Pi. Self-Validation: A key control is to run the reaction in the absence of the substrate (OPS) to account for any contaminating phosphate in the enzyme preparation.

-

Metabolite Quantification

To understand the pathway's output, direct measurement of D-serine is essential.

| Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations |

| LC-MS/MS | Chromatographic separation of chiral isomers followed by mass spectrometric detection.[25] | Very High (sub-µM) | Very High | Medium | Gold standard for accuracy and specificity. Requires specialized equipment. |

| HPLC with Fluorescence | Chiral separation followed by detection of a fluorescent derivative. | High | High | Medium | A reliable and widely used method; requires a pre-column derivatization step. |

| Enzymatic Biosensors | Amperometric detection of H₂O₂ produced by D-amino acid oxidase immobilized on an electrode.[26][27] | High | High | High (for real-time) | Excellent for measuring real-time release from tissue slices but can be prone to interference.[26] |

| GC-MS | Gas chromatography separation of volatile derivatives.[25] | High | High | Low-Medium | Less common for D-serine but effective; requires extensive sample derivatization. |

Experimental Workflow for Metabolic Flux Analysis

This workflow uses stable isotopes to trace the conversion of glucose into serine, providing a dynamic measure of pathway activity.

Caption: Workflow for tracing glucose carbons into serine via stable isotopes.

Part 6: Conclusion and Future Directions

The synthesis of D-serine is a tightly regulated, multi-step process that is integral to mammalian brain function. The canonical pathway involves the de novo synthesis of L-serine from glucose within astrocytes, followed by the shuttling of L-serine to neurons for its ultimate conversion to D-serine by serine racemase. While O-phospho-D-serine can be a substrate for PSPH, its role as a key intermediate in a major synthesis pathway is not supported by current evidence.

Outstanding Questions for the Field:

-

What are the precise molecular mechanisms that govern the tonic, non-vesicular release of D-serine from neurons?[4]

-

How is D-serine signaling terminated in the synapse, given the low expression of its degrading enzyme, DAAO, in the forebrain?[4][28]

-

How does the interplay between neuronal and the remaining (if any) glial SR contribute to D-serine homeostasis in different brain regions and under different pathological conditions?

The enzymes of this pathway, particularly PHGDH and SR, represent promising targets for therapeutic intervention in oncology and neurology, respectively. A deep, mechanistic understanding of this pathway, facilitated by the robust methodologies outlined here, is essential for the successful development of next-generation therapeutics.

References

-

Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409–13414. [Link]

-

Nishikawa, T. (2005). Metabolism and functional roles of endogenous D-serine in mammalian brains. Biological & Pharmaceutical Bulletin, 28(9), 1561-1567. [Link]

-

Balu, D. T., & Coyle, J. T. (2021). Factors regulating serine racemase and D-amino acid oxidase expression in the mouse striatum. Frontiers in Psychiatry, 12, 638814. [Link]

-

Wood, P. L., Hawkinson, J. E., & Todd, K. G. (1995). Formation of D-serine from L-phosphoserine in brain synaptosomes. Journal of Neurochemistry, 65(4), 1839-1842. [Link]

-

Mi, Y., et al. (2023). The Physiological and Pathological Roles of D-serine in the Retina. ResearchGate. [Link]

-

Balu, D. T., et al. (2014). D-serine and serine racemase are localized to neurons in the adult mouse and human forebrain. Cellular and Molecular Neurobiology, 34(1), 121-136. [Link]

-

De Miranda, J., et al. (2002). Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine. Proceedings of the National Academy of Sciences, 99(22), 14542-14547. [Link]

-

Proteopedia. (2023). Phosphoserine phosphatase. Proteopedia, life in 3D. [Link]

-

Shao, L. Q., et al. (2016). D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers in Molecular Neuroscience, 9, 8. [Link]

-

Wolosker, H., et al. (1999). Serine racemase: a glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. PNAS, 96(23), 13409-13414. [Link]

-

Metayer, S., et al. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. [Link]

-

Toufaily, C., et al. (2018). Phosphoserine Aminotransferase1 Is Part of the Phosphorylated Pathways for Serine Biosynthesis and Essential for Light and Sugar-Dependent Growth Promotion. Frontiers in Plant Science, 9, 1756. [Link]

-

Ohide, H., et al. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of Chromatography B, 879(29), 3162-3168. [Link]

-

Locasale, J. W. (2013). Schematic of the major pathways of serine metabolism in a mammalian... ResearchGate. [Link]

-

Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences, 96(2), 721-725. [Link]

-

Grant, G. A. (2016). D-3-Phosphoglycerate Dehydrogenase. Frontiers in Molecular Biosciences, 3, 2. [Link]

-

Bertin Bioreagent. (n.d.). O-Phospho-D-Serine. Bertin Bioreagent. [Link]

-

Folorunso, O., et al. (2023). Cross species review of the physiological role of d-serine in translationally relevant behaviors. Neurobiology of Learning and Memory, 205, 107828. [Link]

-

Raboni, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. International Journal of Molecular Sciences, 22(11), 5670. [Link]

-

Hashimoto, K. (2006). [Role of D-serine in the Mammalian Brain]. Yakugaku Zasshi, 126(5), 323-329. [Link]

-

Wolosker, H., & Balu, D. (2020). The rise and fall of the D-serine-mediated gliotransmission hypothesis. The Journal of Clinical Investigation, 130(3), 1094-1103. [Link]

-

Van Horn, M. R., et al. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Bio-protocol, 8(2), e2692. [Link]

-

Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778-1783. [Link]

-

Mi, Y., et al. (2023). The Physiological and Pathological Roles of D-serine in the Retina. ResearchGate. [Link]

-

Polcari, D., et al. (2014). Principle of D-serine detection using a disk-shaped amperometric... ResearchGate. [Link]

-

Ross, K. C., et al. (2016). Identification of the Serine Biosynthesis Pathway as a Critical Component of BRAF Inhibitor Resistance of Melanoma, Pancreatic, and Non–Small Cell Lung Cancer Cells. Molecular Cancer Therapeutics, 15(5), 851-863. [Link]

Sources

- 1. Metabolism and functional roles of endogenous D-serine in mammalian brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]

- 3. Cross species review of the physiological role of d-serine in translationally relevant behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [Role of D-serine in the mammalian brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Factors regulating serine racemase and D-amino acid oxidase expression in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-serine and serine racemase are localized to neurons in the adult mouse and human forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]

- 16. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Formation of D-serine from L-phosphoserine in brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Phosphoserine phosphatase - Proteopedia, life in 3D [proteopedia.org]

- 21. Phosphoserine phosphatase | Abcam [abcam.com]

- 22. O-Phospho-D-Serine, 500MG | Labscoop [labscoop.com]

- 23. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Regulation of D-Serine Homeostasis by Protein Phosphorylation: Discovery, Mechanisms, and Methodologies

Abstract

D-serine, once considered a biological anomaly, is now recognized as a critical co-agonist of the N-methyl-D-aspartate receptor (NMDAR), playing an indispensable role in synaptic plasticity, neural development, and cognitive function. The discovery of its endogenous presence in the mammalian brain overturned long-standing principles of stereospecificity in neurotransmission. The regulation of D-serine levels is paramount for maintaining normal brain function, as dysregulation is implicated in pathologies ranging from schizophrenia to neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery and history of D-serine, with a core focus on the pivotal regulatory mechanism governing its synthesis: the phosphorylation of its key biosynthetic enzyme, Serine Racemase (SR). We will dissect the signaling pathways, the key enzymatic players, and the functional consequences of this post-translational modification. Furthermore, this guide offers field-proven, step-by-step protocols for researchers to investigate SR phosphorylation and its impact on D-serine production, providing a robust framework for advancing research and therapeutic development in this field.

The Dawn of D-Serine: From Obscurity to NMDA Receptor Co-agonist

The Unexpected Discovery of D-Amino Acids in the Mammalian Brain

For decades, a central dogma of mammalian biochemistry was the exclusive presence of L-amino acids in proteins and metabolic pathways. The discovery of free D-amino acids in the mammalian brain in the 1990s was therefore a paradigm-shifting event.[1] Initial observations of D-aspartate were soon followed by the identification of substantial quantities of free D-serine, particularly enriched in forebrain regions.[1][2] This finding was initially met with skepticism, but the reproducible and regionally specific distribution of D-serine strongly suggested a functional, rather than incidental, role.

Linking D-Serine to the NMDA Receptor "Glycine Site"

The functional significance of brain D-serine began to crystallize with two preceding discoveries. First was the characterization of the NMDAR, a glutamate receptor subtype critical for synaptic plasticity, which uniquely required a co-agonist to bind to its "glycine site" (now more accurately termed the co-agonist binding site on the GluN1 subunit) for activation.[3][4] Second, researchers found that D-serine was a potent agonist at this site, even more so than glycine in some contexts.[2][5] The puzzle pieces fell into place when the anatomical distribution of D-serine was shown to closely mirror that of NMDARs.[2] Definitive evidence came from experiments where the selective enzymatic degradation of endogenous D-serine with D-amino acid oxidase (DAAO) significantly attenuated NMDAR-mediated neurotransmission, establishing D-serine as a primary, physiological NMDAR co-agonist.[2][5]

The "Glio- vs. Neurotransmitter" Debate: A Shifting Paradigm

Initial studies suggested that D-serine was synthesized and released exclusively from astrocytes, leading to its classification as a "gliotransmitter".[2][4] This model proposed that astrocytes, in response to neuronal activity, would release D-serine to modulate adjacent synapses. However, subsequent research using more specific antibodies and cell-selective genetic knockout models challenged this view.[4] A substantial body of evidence now indicates that the enzyme responsible for D-serine synthesis, serine racemase (SR), is predominantly located in neurons.[3][4] This has led to the now widely-supported "serine shuttle" model, which posits that astrocytes synthesize and provide the precursor L-serine to neurons, where it is then converted to D-serine by neuronal SR.[6][7] While reactive astrocytes in pathological conditions may produce D-serine, under physiological conditions, it is primarily considered a neuronal co-transmitter.[3][6]

The Regulatory Nexus: Discovery of Serine Racemase and its Phosphorylation

Identification and Characterization of Serine Racemase (SR)

The existence of a specific biosynthetic pathway for D-serine was confirmed with the isolation, purification, and cloning of serine racemase (SR) from the rat brain by Wolosker et al. in 1999.[3][7][8] This pyridoxal-5'-phosphate (PLP)-dependent enzyme was shown to directly convert L-serine into D-serine.[7] The discovery of SR provided the molecular tool necessary to dissect the mechanisms regulating D-serine levels and solidified its status as a bona fide neuromodulator.

A Critical Clarification: Regulation via Enzyme Phosphorylation

It is a crucial distinction that the free amino acid D-serine is not itself a substrate for phosphorylation in a physiological signaling context. Protein kinases act on amino acid residues (serine, threonine, or tyrosine) that are integrated into the polypeptide chain of a protein. Therefore, the term "D-serine phosphorylation" in the context of neuromodulation refers to the regulation of D-serine levels via the phosphorylation of its synthesizing enzyme, Serine Racemase. This post-translational modification acts as a molecular switch, directly controlling the catalytic activity of SR and, consequently, the availability of D-serine at the synapse.

The Pivotal Discovery: Protein Kinase C (PKC) Phosphorylates and Inhibits Serine Racemase

A landmark finding in the regulation of D-serine synthesis was the discovery that Protein Kinase C (PKC) can directly phosphorylate SR.[3] In cultured astrocytes, activation of PKC was shown to result in the phosphorylation of serine residues on SR, which critically inhibited the enzyme's ability to produce D-serine.[3] This mechanism provides a direct link between upstream signaling cascades that activate PKC and the down-regulation of NMDAR co-agonist availability. This regulatory control is not merely a cell culture phenomenon; similar changes have been observed in the hippocampus following learning tasks, underscoring its physiological relevance.[3]

Signaling Pathways Modulating SR Phosphorylation

The phosphorylation of SR is not an isolated event but is integrated into broader synaptic signaling networks. One of the best-characterized pathways involves glutamate signaling through AMPA receptors on glial cells (in the context of the original gliotransmitter hypothesis) or neurons. Glutamate released from a presynaptic terminal can activate AMPA receptors, leading to downstream signaling cascades that activate PKC. Activated PKC can then phosphorylate SR, reducing D-serine synthesis and creating a negative feedback loop that can dampen NMDAR activity. This pathway involves scaffolding proteins like glutamate receptor-interacting protein (GRIP) and protein interacting with C kinase 1 (PICK1), which can bring PKC into proximity with SR, facilitating its phosphorylation.[2]

The Counterbalance: Dephosphorylation of Serine Racemase

Introduction to Serine/Threonine Phosphatases

Phosphorylation is a reversible process, and the removal of phosphate groups is catalyzed by enzymes known as phosphatases.[9][10] Serine/threonine phosphatases are critical for reversing the effects of kinases like PKC and are broadly classified into two main families based on their structure and metal ion requirements: the Phosphoprotein Phosphatase (PPP) family (including PP1, PP2A, and PP2B/calcineurin) and the Metal-Dependent Protein Phosphatase (PPM) family (including PP2C).[10][11] These enzymes are essential for terminating signaling events and returning proteins to their basal state.

Restoring D-Serine Synthesis through Dephosphorylation

For the regulation of D-serine synthesis to be dynamic, the PKC-mediated phosphorylation of SR must be reversible. The dephosphorylation of SR would remove the inhibitory phosphate group, restoring its catalytic activity and allowing D-serine production to resume. While the specific phosphatases that directly target phospho-SR in vivo are still an area of active investigation, enzymes like PP2A and PP2B (calcineurin) are strong candidates. They are abundant in the brain and are known to be involved in regulating synaptic function, often opposing the actions of kinases like PKC. The balance between PKC activity and the activity of a counteracting phosphatase determines the net phosphorylation state of SR and, thus, the rate of D-serine synthesis.

Methodological Deep Dive: Studying SR Phosphorylation and D-Serine Levels

Investigating the phosphorylation of SR and its impact on D-serine levels requires a multi-faceted approach combining biochemical and analytical techniques. The following workflows provide robust, self-validating methodologies for researchers in this field.

Workflow 1: Quantifying Changes in D-Serine Levels

The most direct way to assess the functional output of SR activity is to measure D-serine concentrations. High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization is a reliable and widely used method.[12]

Protocol 4.1.1: HPLC Analysis of D-Serine

-

Rationale: This protocol uses pre-column derivatization with a chiral reagent to separate D- and L-serine, allowing for precise quantification. The causality behind this choice is that enantiomers (D/L isomers) have identical physical properties and cannot be separated on standard chromatography columns without chiral derivatization or a chiral column.

-

Materials:

-

Homogenizer

-

Microcentrifuge (refrigerated)

-

HPLC system with fluorescence detector

-

C18 reverse-phase column

-

-

Reagents:

-

Perchloric acid (PCA), 0.4 M

-

Borate buffer, pH 8.5

-

Derivatization reagent: N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) and o-phthaldialdehyde (OPA)

-

Mobile Phase A: Sodium acetate buffer

-

Mobile Phase B: Methanol

-

D-serine and L-serine standards

-

-

Procedure:

-

Sample Preparation: Homogenize brain tissue or cell pellets in ice-cold 0.4 M PCA.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Collect the supernatant. This acidic extract contains the free amino acids.

-

Derivatization: Mix a small volume of the supernatant with borate buffer and the Boc-L-Cys/OPA reagent. Allow the reaction to proceed for 2-3 minutes in the dark. The OPA/thiol reaction creates a highly fluorescent product.

-

HPLC Analysis: Immediately inject the derivatized sample onto the C18 column.

-

Run a gradient elution from Mobile Phase A to Mobile Phase B to separate the amino acid derivatives.

-

Detect the fluorescent signal (Excitation: ~340 nm, Emission: ~450 nm).

-

Quantification: Create a standard curve using known concentrations of D- and L-serine standards. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

-

Self-Validation & Controls:

-

Specificity Control: Run a sample spiked with a known amount of D-serine standard to confirm the retention time of the D-serine peak.

-

Blank Control: Run a "mock" derivatization with no sample to ensure no contaminating peaks from the reagents.

-

Linearity Control: Ensure the standard curve is linear over the expected concentration range of the samples.

-

Workflow 2: Assessing Serine Racemase Phosphorylation Status

To directly measure the phosphorylation of SR, immunoprecipitation followed by Western blotting is the most common and accessible method.

Protocol 4.2.1: Immunoprecipitation and Western Blot for Phospho-SR

-

Rationale: SR is a low-abundance protein. Immunoprecipitation (IP) is used to enrich SR from the complex protein lysate, allowing for its detection by Western blot. Probing separate blots with antibodies against the phosphorylated form and the total protein is essential to determine the ratio of phosphorylated SR to total SR, which reflects the true phosphorylation state.

-

Materials:

-

Protein A/G agarose beads

-

Microcentrifuge tubes

-

SDS-PAGE and Western blotting equipment

-

-

Reagents:

-

Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors (critical for preserving the phosphorylation state).

-

Anti-Serine Racemase antibody (for IP and total SR detection).

-

Anti-Phosphoserine antibody or a site-specific phospho-SR antibody (if available).

-

Secondary antibodies conjugated to HRP.

-

ECL chemiluminescence substrate.

-

-

Procedure:

-

Lysate Preparation: Lyse cells or tissue in ice-cold lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration (e.g., BCA assay).

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.

-

Incubate a known amount of protein lysate (e.g., 500 µg) with the anti-SR antibody overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-SR complex.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and SDS-PAGE: Elute the protein from the beads by boiling in SDS-PAGE sample buffer. Run the eluate on two separate polyacrylamide gels. Also, run a small amount of the input lysate to confirm the presence of SR before IP.

-

Western Blotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membranes with 5% BSA or non-fat milk.

-

Probe one membrane with the anti-phosphoserine antibody and the other with the anti-total SR antibody.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

-

Self-Validation & Controls:

-

IP Control: Perform a parallel IP with a non-specific IgG antibody to ensure that SR is not pulled down non-specifically.

-

Input Control: Always run a lane with the starting lysate to verify that SR was present before the IP.

-

Loading Control (for input): Probe the input blot for a housekeeping protein (e.g., actin) to ensure equal protein loading.

-

Phosphatase Treatment Control: Treat an aliquot of the immunoprecipitated protein with a broad-spectrum phosphatase (e.g., lambda phosphatase) before running the gel. A loss of signal on the phospho-blot confirms the antibody's specificity for the phosphorylated form of SR.

-

Functional Consequences and Therapeutic Implications

Impact on Synaptic Plasticity

The regulation of D-serine via SR phosphorylation has profound effects on NMDAR-dependent synaptic plasticity. Since D-serine primarily gates synaptic GluN2A-containing NMDARs, its availability is critical for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[8][13] By inhibiting SR, PKC-mediated phosphorylation can raise the threshold for LTP induction. Conversely, conditions promoting SR dephosphorylation would facilitate LTP. This positions SR phosphorylation as a key control point for gating synaptic strength and memory formation.

Role in Neuropathology

Dysregulation of the D-serine/NMDAR pathway is strongly implicated in several brain disorders.

-

Schizophrenia: The "glutamate hypofunction" hypothesis of schizophrenia suggests that reduced NMDAR activity contributes to the cognitive and negative symptoms of the disease. A decrease in D-serine levels, potentially caused by excessive inhibitory phosphorylation of SR or impaired SR function, is a key aspect of this hypothesis.[1][3]

-

Neurodegeneration: While essential for plasticity, excessive NMDAR activation is excitotoxic. In conditions like stroke or Alzheimer's disease, over-activation of extrasynaptic NMDARs can lead to cell death.[3] The regulation of D-serine production is therefore critical for balancing physiological NMDAR function with excitotoxic potential.

Drug Development Opportunities

The enzymatic machinery controlling SR phosphorylation presents novel targets for therapeutic intervention.

-

NMDAR Hypofunction (e.g., Schizophrenia): Developing drugs that either inhibit the specific PKC isoforms that target SR or activate the phosphatases that dephosphorylate it could serve as a strategy to boost D-serine levels and enhance NMDAR function.

-

Excitotoxicity (e.g., Stroke): Conversely, acute administration of compounds that promote the inhibitory phosphorylation of SR could help reduce D-serine levels and limit NMDAR-mediated damage in the aftermath of an ischemic event.

Conclusion

The journey of D-serine from a biochemical curiosity to a key modulator of synaptic function is a testament to the brain's complexity. The discovery that its synthesis is tightly controlled by the reversible phosphorylation of Serine Racemase has added a critical layer to our understanding of synaptic regulation. This post-translational "switch" allows neuronal signaling cascades to directly influence NMDAR co-agonist availability, thereby gating synaptic plasticity and shaping cognitive processes. The methodologies detailed in this guide provide a robust framework for further dissecting this pathway, offering a path forward for researchers aiming to unravel the intricacies of brain function and develop novel therapeutics for neurological and psychiatric disorders rooted in NMDAR dysregulation.

References

-

Investigating brain D-serine: advocacy for good practices - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

-

Snyder, S. H., & Ferris, C. D. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. The Journal of biological chemistry, 295(29), 10045–10057. [Link]

-

Mustafa, A. K., Kim, P. M., & Snyder, S. H. (2005). D-Serine as a putative glial neurotransmitter. Neuron Glia Biology, 1(3), 215–221. [Link]

-

Mustafa, A. K., Kim, P. M., & Snyder, S. H. (2005). D-Serine as a putative glial neurotransmitter. Neuron Glia Biology, 1(3), 215-221. [Link]

-

Wang, Y., Wang, Y., Li, Z., Long, Y.-T., & Tian, Y. (2025). Single-Molecule SERS Detection of Phosphorylation in Serine and Tyrosine Using Deep Learning-Assisted Plasmonic Nanopore. The Journal of Physical Chemistry Letters, 16(33), 8110–8118. [Link]

-

Wolosker, H., & Balu, D. T. (2020). The rise and fall of the D-serine-mediated gliotransmission hypothesis. The Journal of biological chemistry, 295(29), 10034–10044. [Link]

-

Preprints.org. (2023). D-serine Is a Gliotransmitter or Neurotransmitter. [Link]

-

RayBiotech Inc. (2020, May 11). 7 Ways to Study Protein Phosphorylation. Retrieved January 15, 2026, from [Link]

-

Williams, B. G., & Barr, A. J. (2022). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. STAR protocols, 3(3), 101589. [Link]

-

Sacco, F., & Boccaccio, M. (n.d.). Phosphatase Families Dephosphorylating Serine and Threonine Residues in Proteins. Retrieved January 15, 2026, from [Link]

-

Serra-Juhé, C., Cuscó, I., & Hoischen, A. (2022). The role of serine/threonine phosphatases in human development: Evidence from congenital disorders. Frontiers in Cell and Developmental Biology, 10, 988439. [Link]

-

Caldironi, M., D'Este, E., & Martorana, F. (2017). Serine racemase: a key player in apoptosis and necrosis. Cellular and molecular life sciences : CMLS, 74(8), 1425–1436. [Link]

-

Papouin, T., & Oliet, S. H. R. (2025). d-Serine's Journey Between Stars and Synapses. The Neuroscientist, 31(5), 511–522. [Link]

-

Martineau, M., Baux, G., & Mothet, J.-P. (2014). Cell-type specific mechanisms of D-serine uptake and release in the brain. Frontiers in Synaptic Neuroscience, 6, 12. [Link]

-

Zhang, Y., Zhang, Y., & Zhang, J. (2024). CDK1-driven phosphorylation networks promote glioblastoma progression via MAP1B-mediated microtubule destabilization. Frontiers in Oncology, 14, 1369989. [Link]

-

Valk, S. J. van der, & Bonger, K. M. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society reviews, 51(13), 5473–5521. [Link]

-

O'Donnell, P. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? ACS chemical neuroscience, 10(3), 1199–1201. [Link]

-

Peti, W., & Page, R. (2023). Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. International journal of molecular sciences, 24(6), 5556. [Link]

Sources

- 1. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Serine as a putative glial neurotransmitter | Neuron Glia Biology | Cambridge Core [cambridge.org]

- 6. D-serine Is a Gliotransmitter or Neurotransmitter[v1] | Preprints.org [preprints.org]

- 7. Serine racemase: a key player in apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Phosphoprotein Phosphatases (Serine/Threonine) [sigmaaldrich.com]

- 11. The role of serine/threonine phosphatases in human development: Evidence from congenital disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-Serine’s Journey Between Stars and Synapses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Properties of O-phospho-D-serine for Advanced Research

Introduction

In the landscape of neuroscience and metabolic research, stereochemistry is paramount. While L-amino acids form the canonical building blocks of proteins, their D-enantiomers play critical, albeit less ubiquitous, roles, particularly within the central nervous system. O-phospho-D-serine, the phosphorylated derivative of D-serine, represents a molecule of significant interest at the intersection of neuromodulation and cellular metabolism. Unlike its more common L-isoform, O-phospho-D-serine's unique spatial configuration dictates distinct biological interactions, making a thorough understanding of its chemical and structural properties essential for researchers in drug development and molecular biology. This guide provides an in-depth technical examination of O-phospho-D-serine, offering foundational knowledge and practical insights for its study and application.

Section 1: Molecular Structure and Stereochemistry

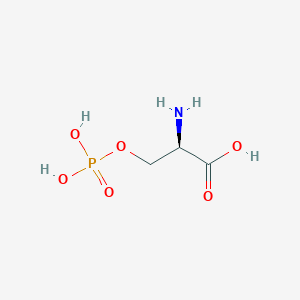

O-phospho-D-serine is a non-proteinogenic amino acid derivative characterized by the molecular formula C₃H₈NO₆P.[1] Its structure consists of a central alpha-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain featuring a phosphate group esterified to the hydroxyl group of D-serine.[1]

1.1. The Critical D-Configuration

The defining feature of O-phospho-D-serine is the stereochemistry at its chiral center (C2). The "D" designation signifies that, in a Fischer projection with the carboxyl group at the top, the amino group is positioned on the right side. This (R)-configuration at the alpha-carbon is a crucial differentiator from its L-enantiomer, O-phospho-L-serine.[1][2] This stereochemical difference is not trivial; it fundamentally governs how the molecule interacts with stereospecific enzymes and receptors within biological systems.[1] For instance, human phosphoserine phosphatase (PSPH) primarily acts on the L-form, and while it may have weak recognition of the D-form, this activity is not confirmed.[1]

Caption: 2D structure of O-phospho-D-serine highlighting the (R)-configuration at the alpha-carbon.

1.2. Structural Comparison

The functional consequences of stereoisomerism and phosphorylation become clear when comparing O-phospho-D-serine to its close relatives.

| Property | O-phospho-D-serine | O-phospho-L-serine | D-Serine |

| Molecular Formula | C₃H₈NO₆P | C₃H₈NO₆P | C₃H₅NO₃ |

| Molecular Weight | 185.07 g/mol [1][2] | 185.07 g/mol [3] | 105.09 g/mol |

| Stereocenter (Cα) | R-configuration[1] | S-configuration | R-configuration |

| Key Functional Group | Phosphate Ester | Phosphate Ester | Hydroxyl |

| Biological Precursor | D-Serine | L-Serine | Glycine (via SHMT) |

Section 2: Physicochemical Properties

The addition of a phosphate group dramatically alters the physicochemical properties of the parent D-serine molecule, enhancing its polarity and water solubility. These characteristics are fundamental to its distribution and behavior in aqueous biological environments.

2.1. Solubility and Polarity

O-phospho-D-serine is highly soluble in water.[1] This is quantitatively supported by its low LogP value of approximately -0.79 to -5.1, which indicates high hydrophilicity.[1][2] Furthermore, its topological polar surface area (TPSA) is 130 Ų, reflecting a strong capacity for forming hydrogen bonds with water and other polar molecules.[1][2] Commercial suppliers note solubility of at least 18.5 mg/mL in water, often requiring sonication and warming to fully dissolve.[4][5]

2.2. Acid-Base Properties (pKa)

| Ionizable Group | Approximate pKa Value |

| Carboxyl (-COOH) | ~2.08 |

| Phosphate (-O-PO(OH)₂) | ~5.65 |

| Amino (-NH₃⁺) | ~9.74 |

| (Data derived from O-phospho-L-serine, expected to be nearly identical for the D-enantiomer)[6] |

These pKa values indicate that at physiological pH (~7.4), O-phospho-D-serine will exist predominantly as a zwitterion with a net negative charge, as the carboxyl and first phosphate hydroxyl groups will be deprotonated, while the amino group remains protonated.

Section 3: Biological Context and Significance

O-phospho-D-serine is a phosphorylated form of D-serine, a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the mammalian central nervous system.[1] While D-serine itself is the primary modulator, the metabolism involving its phosphorylated form is critical for regulating D-serine availability and signaling. O-phospho-D-serine can act as a modulator of NMDA receptors and has been noted as a weak agonist of the metabotropic glutamate receptor mGluR4.[1] Its L-enantiomer, O-phospho-L-serine, is known to be a competitive inhibitor of serine racemase, the enzyme that synthesizes D-serine from L-serine.[5]

Caption: Metabolic relationship between D/L-serine and their phosphorylated forms.

Section 4: Analytical Methodologies

Accurate characterization and quantification of O-phospho-D-serine require robust analytical techniques capable of distinguishing it from its enantiomer and other related metabolites.

4.1. Chiral Chromatography for Enantiomeric Separation

Rationale: Standard reverse-phase HPLC cannot separate enantiomers. Chiral chromatography is essential to resolve O-phospho-D-serine from O-phospho-L-serine, which is critical for studying the stereospecificity of biological processes. This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.

Workflow for Chiral HPLC Analysis:

Caption: Experimental workflow for the chiral separation and analysis of O-phospho-D-serine.

Step-by-Step Protocol Outline:

-

Homogenization: Homogenize tissue samples in a suitable buffer on ice.

-

Deproteinization: Add a cold organic solvent like acetonitrile or trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Derivatization: Transfer the supernatant to a new tube. Add a derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) and incubate in a controlled temperature bath (e.g., 60°C) to label the primary amine, enabling sensitive fluorescence detection.

-

Chromatography:

-

Column: Use a chiral column (e.g., Sumichiral OA-5000).

-

Mobile Phase: An isocratic or gradient system of solvents like methanol/water or acetonitrile/formate buffer.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Set fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatization tag.

-

-

Quantification: Run authentic standards for O-phospho-D-serine and O-phospho-L-serine to determine retention times and generate a standard curve for absolute quantification.

4.2. Mass Spectrometry (MS) and NMR Spectroscopy

-

Mass Spectrometry: LC-MS/MS is a powerful tool for confirmation and quantification. The exact mass of O-phospho-D-serine is 185.00892397 Da.[2] Fragmentation analysis (MS/MS) can yield specific daughter ions, such as the loss of the phosphate group (H₃PO₄, 98 Da), providing high confidence in its identification.

-

NMR Spectroscopy: ³¹P NMR is invaluable for confirming the presence of the phosphate group and studying its chemical environment. ¹H and ¹³C NMR can fully elucidate the carbon skeleton and confirm the position of the phosphate ester bond.

Conclusion

O-phospho-D-serine is a molecule defined by its stereochemistry. Its structure, high polarity, and specific ionic state at physiological pH are direct consequences of its amino acid backbone and the presence of a phosphate group. For researchers in neuroscience and drug development, distinguishing this D-enantiomer from its L-counterpart is not merely an analytical exercise but a biological necessity. The application of rigorous analytical techniques like chiral chromatography and mass spectrometry is fundamental to accurately probing its role in metabolic pathways and as a potential modulator of neuronal signaling. A comprehensive understanding of these core chemical and structural properties is the bedrock upon which innovative research in this specialized field is built.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 439747, O-phospho-D-serine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 106, dl-O-Phosphoserine. [Link]

-

RayBiotech. O-Phospho-D-Serine. [Link]

-

Yeast Metabolome Database. O-Phospho-L-serine (YMDB00761). [Link]

-

Bertin Bioreagent. O-Phospho-D-Serine - Biochemicals. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. O-phospho-D-serine | C3H8NO6P | CID 439747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Phospho-L-serine | GluR | Endogenous Metabolite | NMDAR | TargetMol [targetmol.com]

- 4. raybiotech.com [raybiotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. O-Phospho-L-serine | 407-41-0 [chemicalbook.com]

enzymatic regulation of O-phospho-D-serine levels

An In-Depth Technical Guide to the Enzymatic Regulation of O-phospho-D-serine Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-phospho-D-serine is a phosphorylated amino acid intricately linked to the metabolism of D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The cellular concentration of O-phospho-D-serine is not governed by a single, dedicated enzyme but is rather the result of a complex interplay within the broader serine metabolic pathway. This guide provides a detailed exploration of the core enzymes that synthesize its precursors and those that catalyze its degradation. We will delve into the regulatory mechanisms controlling these enzymes, present detailed protocols for quantifying O-phospho-D-serine and assessing enzyme activity, and discuss the therapeutic implications of targeting this metabolic network.

Introduction: The Significance of D-Serine Metabolism

In mammals, L-amino acids constitute the primary building blocks of proteins. However, their stereoisomers, D-amino acids, play crucial roles as signaling molecules, particularly in the nervous system. D-serine is the most prominent of these, acting as a potent neuromodulator that is essential for synaptic plasticity, learning, and memory.[1][2] The synthesis and degradation of D-serine are tightly controlled, and its precursor pool, which includes O-phospho-L-serine and subsequently O-phospho-D-serine, is central to this regulation. Dysregulation of this pathway has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, as well as in various cancers.[3][4] Understanding the enzymatic control of O-phospho-D-serine levels is therefore paramount for developing novel therapeutic strategies.

The Metabolic Hub: Synthesis and Degradation Pathways

The concentration of O-phospho-D-serine is primarily controlled by the balance between the synthesis of its precursors via the phosphorylated pathway of serine biosynthesis and its degradation by phosphatases.

Anabolic Pathways: The Genesis of Phosphorylated Serine

The synthesis of O-phospho-D-serine is not direct but is linked to the de novo synthesis of L-serine from the glycolytic intermediate, 3-phosphoglycerate (3-PG).[2][5][6] This is known as the "phosphorylated pathway" and involves a cascade of three key enzymes.

-

3-Phosphoglycerate Dehydrogenase (PHGDH): As the first and rate-limiting enzyme, PHGDH oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP).[5][7] This step commits glucose-derived carbon to the serine synthesis pathway.

-

Phosphoserine Aminotransferase (PSAT): This enzyme catalyzes the transamination of 3-PHP using glutamate as a nitrogen donor to produce O-phospho-L-serine.[5][6]

-

Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme interconverts L-serine and D-serine.[8] While its primary described role is the synthesis of D-serine from L-serine, the potential for phosphorylation of D-serine to O-phospho-D-serine by a yet-unidentified kinase or direct racemization of O-phospho-L-serine exists.

The O-phospho-L-serine produced by PSAT is the direct precursor that links this pathway to the regulation of O-phospho-D-serine.

Catabolic Pathway: The Central Role of Phosphoserine Phosphatase (PSPH)

The primary enzyme responsible for the degradation, or dephosphorylation, of both O-phospho-L-serine and O-phospho-D-serine is Phosphoserine Phosphatase (PSPH) .[9][10]

-

Enzyme Commission Number: EC 3.1.3.3[10]

-

Reaction: O-phospho-L(or D)-serine + H₂O ⇌ L(or D)-serine + phosphate[10]

-

Function: PSPH catalyzes the final, irreversible step in the de novo synthesis of serine.[11] Its ability to act on both D- and L-enantiomers makes it the central regulator of the cellular pool of phosphoserine.[9] The hydrolysis of O-phospho-D-serine by PSPH yields D-serine, which can then act on NMDA receptors or be further metabolized.

Indirect Catabolism via D-Amino Acid Oxidase (DAAO)

While not acting on O-phospho-D-serine directly, D-Amino Acid Oxidase (DAAO; EC 1.4.3.3) is a key catabolic enzyme that degrades D-serine, the product of PSPH activity.[12][13] By controlling the levels of D-serine, DAAO indirectly influences the metabolic flux and the steady-state concentration of its phosphorylated precursor.

Visualization of the Metabolic Pathway

The following diagram illustrates the core enzymatic reactions governing the levels of O-phospho-D-serine.

Caption: Enzymatic pathways governing O-phospho-D-serine levels.

Mechanisms of Enzymatic Regulation

The activity of the key enzymes in this pathway is tightly controlled through multiple mechanisms, ensuring that serine and its phosphorylated derivatives are maintained at appropriate physiological concentrations.

-

Allosteric Regulation: The rate-limiting enzyme, PHGDH, is subject to feedback inhibition by L-serine.[6] This is a classic example of product inhibition, where high levels of serine signal to slow down its own synthesis, thereby reducing the upstream pool of O-phospho-L-serine.

-

Post-Translational Modifications (PTMs): The stability and activity of PHGDH can be modulated by PTMs. For instance, phosphorylation of PHGDH can trigger its degradation, providing another layer of control over the pathway's flux.[14]

-

Transcriptional Control: The expression of genes encoding PHGDH and PSAT is often upregulated in cancer cells to meet the high demand for serine for proliferation.[7] Oncogenes and tumor suppressors can directly regulate the transcription of these metabolic enzymes.[7]

-

Substrate Availability: The activity of all enzymes is fundamentally dependent on the concentration of their substrates. For example, PSPH activity will be directly proportional to the available pool of O-phospho-D/L-serine.

Methodologies for Studying O-phospho-D-serine Metabolism

Accurate quantification of O-phospho-D-serine and the activity of its regulatory enzymes is essential for research and drug development.

Quantification of O-phospho-D-serine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance analytes like O-phospho-D-serine in complex biological matrices. The primary challenge is separating the D- and L-enantiomers.

Experimental Workflow Diagram

Caption: Workflow for O-phospho-D-serine quantification by LC-MS/MS.

Detailed Protocol: Chiral LC-MS/MS Quantification

Causality: This protocol uses protein precipitation to remove interfering macromolecules, followed by chiral derivatization to create diastereomers from the D- and L-enantiomers. These diastereomers have different physical properties and can be separated on a standard C18 reverse-phase column, eliminating the need for a costly chiral column.

-

Sample Preparation & Extraction:

-

Accurately weigh tissue sample or measure biofluid volume.

-

Homogenize the sample in 10 volumes of ice-cold 80% methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., O-phospho-D-serine-¹³C₃,¹⁵N). The acid helps to quench enzymatic activity instantly.

-

Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant. For cleaner samples, this can be passed through a solid-phase extraction (SPE) cartridge.

-

Dry the supernatant under a stream of nitrogen gas.

-

-

Chiral Derivatization:

-

Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate.

-

Add 100 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

-

Incubate at 40°C for 1 hour in the dark. The derivatization creates diastereomers that are separable by standard chromatography.

-

Quench the reaction by adding 20 µL of 2 M HCl.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Run a gradient elution to separate the derivatized diastereomers.

-

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

-

Develop specific precursor-product ion transitions for the derivatized O-phospho-D-serine and the internal standard. This provides high specificity and sensitivity.

-

-

-

Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Determine the concentration using a standard curve prepared with known amounts of O-phospho-D-serine subjected to the same derivatization procedure.

-

Enzymatic Assay for Phosphoserine Phosphatase (PSPH) Activity

This assay measures the rate of inorganic phosphate (Pi) released from the substrate, O-phospho-D-serine. The malachite green assay is a common, sensitive colorimetric method for this purpose.[15][16]

Self-Validating Controls:

-

No Enzyme Control: Substrate buffer without enzyme to check for non-enzymatic hydrolysis.

-

No Substrate Control: Enzyme in buffer without substrate to measure endogenous phosphate in the enzyme preparation.

-

Positive Control: A known active PSPH preparation to validate assay components.

Detailed Protocol: Malachite Green Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5. Magnesium is a required cofactor for PSPH.

-

Substrate Stock: 100 mM O-phospho-D-serine in water.

-

Malachite Green Reagent: Prepare fresh by mixing 3 parts of 0.045% malachite green in water with 1 part of 4.2% ammonium molybdate in 4 N HCl. This mixture is stable for several hours and forms a colored complex with free phosphate.

-

Phosphate Standard: A 1 mM stock solution of KH₂PO₄ for generating a standard curve.

-

-

Assay Procedure:

-

Prepare a phosphate standard curve (0 to 100 µM Pi) in the assay buffer.

-

In a 96-well plate, add 40 µL of assay buffer.

-

Add 10 µL of your enzyme sample (e.g., cell lysate, purified protein).

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 10 µL of 10 mM O-phospho-D-serine (final concentration 1.67 mM).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of the Malachite Green Reagent. The strong acid in the reagent immediately denatures the enzyme.

-

Incubate at room temperature for 20 minutes to allow color development.

-

-

Data Analysis:

-

Measure the absorbance at 620 nm.

-

Subtract the absorbance of the "No Substrate Control" from all readings.

-

Calculate the amount of phosphate released using the standard curve.

-

Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.

-

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes representative kinetic data for the key enzymes in the pathway. Note that these values can vary significantly based on the species, isoform, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (relative) | Allosteric Regulators | Reference |

| PHGDH | 3-Phosphoglycerate | 20 - 200 | +++ | (-) L-Serine | [6] |

| PSAT | 3-Phosphohydroxypyruvate | 50 - 150 | ++ | - | [6] |

| PSPH | O-Phospho-L-serine | 50 - 500 | +++ | (-) Inorganic Phosphate | [17] |

| DAAO | D-Serine | 1000 - 5000 | + | - | [13] |

Therapeutic Implications and Future Directions

The central role of the serine synthesis pathway in providing precursors for nucleotides, lipids, and neurotransmitters makes it a compelling target for therapeutic intervention.

-

Oncology: Many cancers exhibit upregulated PHGDH expression to fuel rapid proliferation.[3][7] Inhibitors of PHGDH are actively being developed as anti-cancer agents. Targeting this enzyme would directly reduce the production of O-phospho-L-serine.

-

Neurology & Psychiatry: Given the link between D-serine levels and NMDA receptor function, modulating this pathway holds promise for treating conditions like schizophrenia.[4] PSPH inhibitors could potentially increase the levels of O-phospho-serine enantiomers, while modulators of DAAO could fine-tune D-serine concentrations.

Future research should focus on identifying the specific kinases that may phosphorylate D-serine and the racemases that might act on O-phospho-L-serine. Furthermore, a deeper understanding of the subcellular compartmentalization of these enzymes and metabolites will be crucial for designing highly specific and effective therapeutic agents.

References

-

Fan, J., Ye, J., Kamphorst, J. J., Shlomi, T., Thompson, C. B., & Rabinowitz, J. D. (2014). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 510(7504), 298-302. [Link]

-

Pizer, L. I., & Potochny, M. L. (1964). Nutritional and regulatory aspects of serine metabolism in Escherichia coli. Journal of bacteriology, 88(3), 611-619. [Link]

-

Wikipedia contributors. (2023). Phosphoglycerate dehydrogenase. Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, B., et al. (2021). Phosphoglycerate dehydrogenase is required for kernel development and defines a predominant serine synthesis pathway in maize. The Plant Cell, 33(7), 2250-2268. [Link]

-

Grant, G. A. (2018). D-3-Phosphoglycerate Dehydrogenase. Frontiers in Molecular Biosciences, 5, 107. [Link]

-

Snell, K., & Weber, G. (1986). Formation of D-serine from L-phosphoserine in brain synaptosomes. Biochemical Journal, 233(2), 609-612. [Link]

-

Raboni, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Life (Basel, Switzerland), 11(6), 485. [Link]

-

Valvezan, A. J., & DeBerardinis, R. J. (2022). Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. Cancer Research, 82(11), 1963-1965. [Link]

-

Sason, H., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences, 116(41), 20758-20768. [Link]

-

Yang, M., et al. (2022). Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. Oxidative Medicine and Cellular Longevity, 2022, 9500411. [Link]

-

He, Y., et al. (2024). L-serine metabolic regulation and host respiratory homeostasis. Cellular and Molecular Life Sciences, 81(1), 108. [Link]

-

Raboni, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Life (Basel, Switzerland), 11(6), 485. [Link]

-

Liu, R. J., et al. (2023). The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology, 13, 1261309. [Link]

-

Raboni, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Phosphoserine phosphatase. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). (Top) Reactions of the phosphoserine pathway... [Diagram]. ResearchGate. [Link]

-

Cappelletti, P., et al. (2019). D-Amino Acid Oxidase-pLG72 Interaction and D-Serine Modulation. Frontiers in Molecular Biosciences, 6, 23. [Link]

-

Ozeki, Y., et al. (2016). Phosphoserine phosphatase activity is elevated and correlates negatively with plasma d-serine concentration in patients with schizophrenia. Psychiatry Research, 237, 344-350. [Link]

-

Grant, G. A. (2018). D-3-Phosphoglycerate Dehydrogenase. Frontiers in Molecular Biosciences, 5, 107. [Link]

-

Wang, Y., et al. (2023). Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. Journal of Biological Chemistry, 299(10), 105230. [Link]

-

Raboni, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. Life (Basel, Switzerland), 11(6), 485. [Link]

-

ResearchGate. (n.d.). The serine synthesis pathway and downstream anabolic reactions... [Diagram]. ResearchGate. [Link]

-

Wikipedia contributors. (2023). D-amino acid oxidase. Wikipedia, The Free Encyclopedia. [Link]

-

Bertin Bioreagent. (n.d.). O-Phospho-D-Serine. Bertin Bioreagent. [Link]

-

Wang, X., et al. (2015). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of analytical methods in chemistry, 2015, 870473. [Link]

-

Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 103. [Link]

-

Campanini, B., et al. (2014). Serine racemase: a key player in apoptosis and necrosis. Frontiers in cellular neuroscience, 8, 25. [Link]

-

Li, H., & Zhang, J. (2023). Roles of the quantification of serine in the brain. Exploration of Neuroprotective Therapy, 3(3), 183-185. [Link]

-

de Groot, J., & van der Vusse, G. J. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1894. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Phosphoserine on Primesep B Column. SIELC Technologies. [Link]

-

Wolosker, H. (2018). The rise and fall of the D-serine-mediated gliotransmission hypothesis. The Journal of physiology, 596(15), 2945-2953. [Link]

-

SSERC. (n.d.). Protocol - Phosphatase Activity. SSERC. [Link]

-

Catalyst University. (2015, January 24). Biochemistry | D-Amino Acid Oxidase - Mechanism & Biology [Video]. YouTube. [Link]

-

Olsen, J. V., & Macek, B. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451-1468. [Link]

-

ResearchGate. (n.d.). Pathways involved in D-serine, L-serine and glycine acquisition and degradation [Diagram]. ResearchGate. [Link]

-

ResearchGate. (n.d.). D-serine synthesis and degradation [Diagram]. ResearchGate. [Link]

-

Sasabe, T., et al. (2018). D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum. Frontiers in microbiology, 9, 786. [Link]

-

MDPI. (2022). Co-Immunoprecipitation-Coupled Mass Spectrometry Analysis of Zyxin's Interactome and Phosphosites in Early Xenopus laevis Development. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Chen, J., et al. (2024). Protein post-translational modifications in serine synthetic pathway: functions and molecular mechanisms. Cell & Bioscience, 14(1), 38. [Link]

-

Le-Belle, J. E., et al. (2014). Two Mass-Spectrometric Techniques for Quantifying Serine Enantiomers and Glycine in Cerebrospinal Fluid: Potential Confounders and Age-Dependent Ranges. Clinical Chemistry, 60(5), 759-767. [Link]

-

Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Waters. [Link]

-

Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Shimadzu. [Link]

-

Hamase, K., et al. (2024). Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution. Journal of Chromatography B, 1233, 124010. [Link]

Sources

- 1. Frontiers | D-Amino Acid Oxidase-pLG72 Interaction and D-Serine Modulation [frontiersin.org]

- 2. D-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phosphoserine phosphatase activity is elevated and correlates negatively with plasma d-serine concentration in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]

- 7. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine racemase: a key player in apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of D-serine from L-phosphoserine in brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphoserine phosphatase - Wikipedia [en.wikipedia.org]

- 11. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 13. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein post-translational modifications in serine synthetic pathway: functions and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. promega.com [promega.com]

- 17. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: HPLC Methods for O-Phospho-D-Serine Quantification

Abstract